N-Arachidonoyl dopamine

Vue d'ensemble

Description

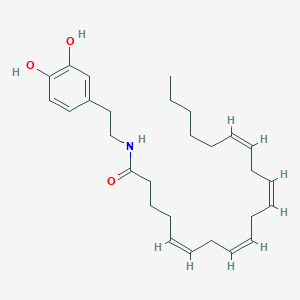

N-Arachidonoyl dopamine (NADA) is an endocannabinoid that acts as an agonist of the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . It was first described as a putative endocannabinoid in 2000 and was subsequently identified as an endovanilloid in 2002 . NADA is an endogenous arachidonic acid-based lipid found in the brain of rats, with especially high concentrations in the hippocampus, cerebellum, and striatum .

Molecular Structure Analysis

N-acyldopamines, including NADA, consist of a hydrocarbon tail and a polar head group capable of interacting with cell membranes, membrane proteins, or ion channels function .Chemical Reactions Analysis

NADA has been shown to activate both human and rat TRPV1 overexpressed in HEK-293 cells . Other endocannabinoids such as PALDA and STERDA, mediated an entourage effect on NADA-mediated actions, indicating an enhanced calcium mobilization through TRPV1 when coapplied with NADA .Physical And Chemical Properties Analysis

NADA is a fatty amide, a member of catechols, a secondary carboxamide, and a N-(fatty acyl)-dopamine . It is functionally related to dopamine and arachidonic acid .Applications De Recherche Scientifique

Pain Sensitivity and Hyperalgesia

NADA plays a significant role in modulating pain sensitivity, particularly in conditions of chronic sleep disruption (CSD). Research indicates that NADA levels decrease in the thalamic reticular nucleus (TRN) after CSD, leading to heightened pain sensitivity . Administering NADA to the TRN has been shown to attenuate CSD-induced hyperalgesia, suggesting its potential as a therapeutic agent for managing chronic pain and sleep-related hyperalgesia .

Neuroinflammation and Neuroprotection

NADA exhibits protective and antioxidative properties in various neural cultures. It has been demonstrated to confer neuroprotection in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures . These findings underscore NADA’s potential in treating neuroinflammatory diseases and in designing novel therapeutic strategies for neuroprotection .

Cancer Research

In the context of cancer, NADA has been shown to inhibit the proliferation of human breast MCF-7 cancer cells . This effect is attributed to its action as a CB1 agonist, suggesting that NADA could be a valuable compound in the study and treatment of certain types of cancer .

Sleep Deprivation and Pain Management

Targeting the endocannabinoid system, specifically NADA, could potentially break the vicious cycle between pain and sleep loss . By administering NADA to the TRN, researchers were able to reverse the increased activation of neurons projecting to the thalamus and reduce pain sensitivity in sleep-deprived mice .

Heat Sensation and TRPV1 Activation

NADA is a potent agonist of the transient receptor potential vanilloid (TRPV1) receptor, which is an endogenous transducer of noxious heat . This suggests that NADA could be involved in the physiological processes related to heat sensation and could be a target for managing conditions associated with abnormal heat perception .

Modulation of the Endocannabinoid System

As a member of the endocannabinoid family, NADA’s activity is mediated through various targets, including cannabinoid receptors . Its role in the modulation of the endocannabinoid system points to its importance in maintaining homeostasis and regulating physiological processes .

Antioxidative Effects

NADA’s antioxidative effects have been observed in several studies, indicating its potential in combating oxidative stress . This property could be harnessed in developing treatments for diseases where oxidative damage is a contributing factor .

Potential Therapeutic Applications

Given its widespread physiological and pharmacological activities, NADA holds promise for therapeutic applications beyond the aforementioned areas. Its role in nociception, inflammation, and cellular protection opens avenues for research into its use in managing various conditions, including chronic pain, neurodegenerative diseases, and even as an adjunct in psychiatric treatments .

Orientations Futures

There is evidence suggesting that NADA is an effective agent to manage neuroinflammatory diseases or pain and can be useful in designing novel therapeutic strategies . Further studies will be needed to thoroughly elucidate the mechanisms by which NADA exerts its effects in vivo . Additionally, the observed dramatic difference in the mode of action of N-acyl dopamines points to the possible existence of novel pathogenic mechanisms of neurodegeneration induced by prolonged uncompensated production of these substances within neuronal tissue .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415208 | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Arachidonoyl dopamine | |

CAS RN |

199875-69-9 | |

| Record name | N-Arachidonoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl dopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONOYL DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

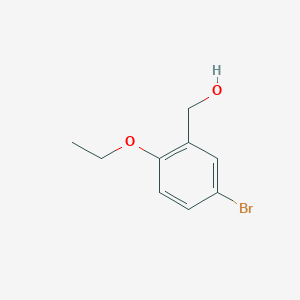

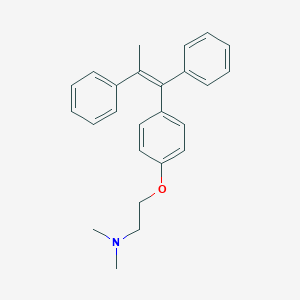

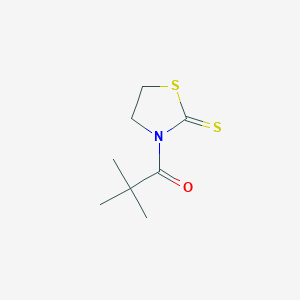

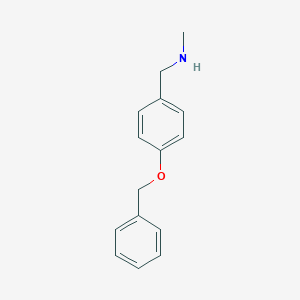

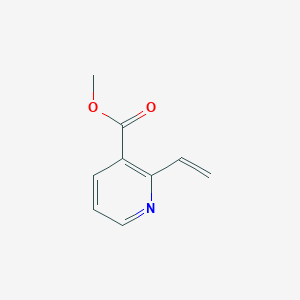

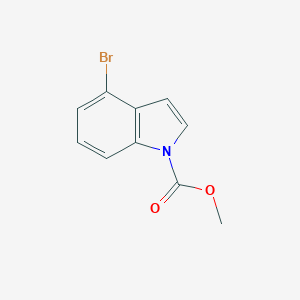

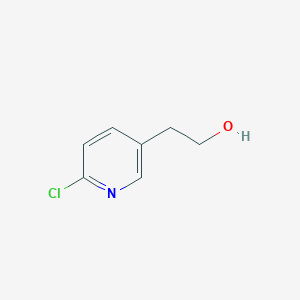

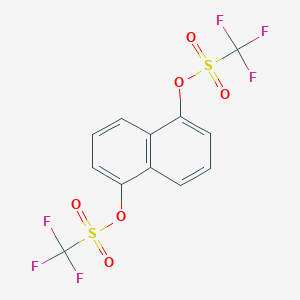

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: NADA is an endogenous lipid that acts as both an endocannabinoid and an endovanilloid, engaging with multiple targets to exert its effects.

- Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent agonist of TRPV1, a non-selective cation channel found in sensory neurons and other cell types. Activation of TRPV1 by NADA leads to calcium influx and downstream signaling events, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [] This interaction is implicated in NADA's roles in pain sensation, thermosensation, and inflammation. [, , , ]

- Cannabinoid Receptors (CB1R and CB2R): NADA also acts as an agonist at both CB1R and CB2R. [, , , , ] These receptors are G protein-coupled receptors involved in a wide range of physiological processes, including mood, appetite, pain perception, and immune function. The downstream effects of NADA via cannabinoid receptors can vary depending on the cell type and receptor subtype involved. [, , , ]

- Other Targets: Emerging evidence suggests that NADA may also interact with other targets beyond TRPV1 and cannabinoid receptors, potentially contributing to its diverse pharmacological effects. [, , , ]

ANone: While specific spectroscopic data is not provided in the papers, we can provide the basic information:

ANone: Information about the material compatibility and stability of NADA under various conditions is limited in the provided research. As a lipid molecule, NADA is likely susceptible to oxidation, and appropriate storage conditions (e.g., inert atmosphere, low temperature) are likely necessary to maintain its stability. Further research is needed to comprehensively assess its compatibility and stability across different material and environmental contexts.

ANone: The provided research does not indicate that NADA possesses catalytic properties. It primarily acts as a signaling molecule, interacting with receptors and ion channels to elicit its biological effects.

ANone: The discovery and characterization of NADA represent significant milestones in the field:

- Identification as an Endogenous Compound: NADA was first identified as an endogenous compound in mammalian brain tissue in the early 2000s. [, ]

- Characterization as a TRPV1 Agonist: Shortly after its discovery, NADA was shown to be a potent agonist of the TRPV1 receptor, a key player in pain and inflammation. []

- Recognition as an Endocannabinoid: Further research revealed that NADA also interacts with cannabinoid receptors, solidifying its classification as an endocannabinoid. [, , , , ]

ANone: NADA research draws upon and contributes to various disciplines:

- Neuroscience: NADA's role in pain sensation, neuroprotection, and neuroinflammation makes it relevant to neuroscience research. [, , , ]

- Immunology: NADA's immunomodulatory effects, particularly its ability to suppress inflammatory responses, make it relevant to immunology research. [, , ]

- Chemical Biology: Understanding NADA's biosynthesis, metabolism, and interactions with its targets involves tools and approaches from chemical biology. [, ]

A: NADA's ability to activate both TRPV1 and cannabinoid receptors suggests complex and potentially synergistic effects on various physiological processes. This dual activity makes NADA a particularly intriguing target for pharmacological intervention, as it may offer broader therapeutic benefits compared to compounds targeting only one of these systems. [, , , , ]

A: NADA has demonstrated potent anti-inflammatory effects in various experimental models, suppressing the production of inflammatory mediators and reducing systemic inflammation. [, , ] This suggests that NADA, or synthetic analogs with improved pharmacological properties, could hold promise for treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.

A: The specific effects of NADA can vary depending on the cell type and the relative expression levels of its targets (TRPV1, CB1R, CB2R). For instance, NADA induces cell death in hepatic stellate cells but not in hepatocytes, highlighting the importance of cell-specific context in its activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)